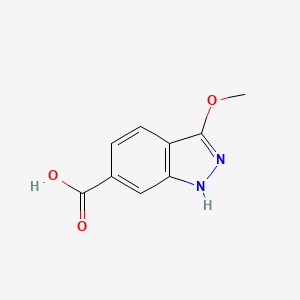

3-methoxy-1H-indazole-6-carboxylic acid

Description

Overview of the Indazole Heterocyclic Scaffold in Medicinal Chemistry Research

The indazole scaffold is a bicyclic heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This core structure is a cornerstone in medicinal chemistry due to its versatile biological activities. nih.govrsc.org The arrangement of nitrogen atoms in the pyrazole ring allows for various chemical modifications, making it a "privileged scaffold" in drug discovery. rsc.orgresearchgate.net This means that the indazole core is a recurring structural motif in molecules that have shown biological activity. researchgate.net The stability of the 1H-indazole tautomer, where the hydrogen atom is on the first nitrogen atom, makes it the predominant form in many derivatives. nih.gov The ability to introduce a wide range of functional groups at different positions on the indazole ring system allows chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

The indazole nucleus is a key component in numerous commercially available drugs, highlighting its importance in pharmaceutical development. researchgate.net Its structural diversity and wide range of biological properties have attracted significant attention from researchers. researchgate.netnih.gov

Biological Importance of Substituted Indazole Derivatives in Chemical Biology

Substituted indazole derivatives have demonstrated a broad spectrum of pharmacological activities. nih.govnih.gov These activities are highly dependent on the nature and position of the substituents on the indazole ring. researchgate.net By modifying the core structure, researchers have developed compounds with a wide array of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor properties. researchgate.netresearchgate.netnih.gov

For instance, the introduction of different functional groups can lead to potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and anaplastic lymphoma kinase (ALK), which are important targets in cancer therapy. nih.gov The versatility of the indazole scaffold allows for the creation of molecules that can interact with various biological targets, leading to a diverse range of physiological effects. rsc.org This has made substituted indazoles a focal point in the development of new therapeutic agents for a variety of diseases. rsc.org

Contextualization of 3-Methoxy-1H-indazole-6-carboxylic Acid within the Indazole Family

This compound is a specific derivative of the indazole family, characterized by a methoxy (B1213986) group (-OCH3) at the 3-position and a carboxylic acid group (-COOH) at the 6-position of the indazole ring. The presence of these two functional groups significantly influences the compound's chemical properties and potential biological activity.

The methoxy group can affect the molecule's electronic properties and its ability to form hydrogen bonds, which can be crucial for binding to biological targets. The carboxylic acid group, on the other hand, introduces an acidic character and a potential site for forming salts or esters, which can alter the compound's solubility and pharmacokinetic profile. nih.govulisboa.pt The specific placement of these groups on the indazole scaffold creates a unique chemical entity with the potential for distinct biological interactions.

Research Avenues for Indazole Carboxylic Acid Derivatives

Indazole carboxylic acid derivatives are a promising area of research with several potential applications. The carboxylic acid functional group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives, such as esters and amides. nih.govulisboa.ptderpharmachemica.com These modifications can lead to compounds with improved biological activity, selectivity, and pharmacokinetic properties.

One notable area of investigation for indazole carboxylic acids is in the development of non-hormonal male contraceptives. For example, a potent indazole carboxylic acid derivative has been shown to block spermatogenesis in rats. nih.gov Furthermore, the synthesis of various indazole-3-carboxamide derivatives has been explored for their potential antimicrobial activities. derpharmachemica.comresearchgate.net The ability to create diverse libraries of these compounds opens up possibilities for discovering new therapeutic agents for various diseases. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 192.17 g/mol |

| CAS Number | 1092493-94-1 |

| PubChem CID | 67491631 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

3-methoxy-1H-indazole-6-carboxylic acid |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-6-3-2-5(9(12)13)4-7(6)10-11-8/h2-4H,1H3,(H,10,11)(H,12,13) |

InChI Key |

YOQXHBSCVRWJAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NNC2=C1C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Biological Activity Profiling of 3 Methoxy 1h Indazole 6 Carboxylic Acid and Structural Analogs

In Vitro Anti-proliferative and Cytotoxic Evaluations

The in vitro evaluation of 3-methoxy-1H-indazole-6-carboxylic acid and its analogs has provided insights into their anti-cancer potential. These studies typically involve assessing the compounds' effects on cancer cell lines, including their ability to inhibit growth, induce cell death, and modulate cell behavior.

Assessment of Growth Inhibitory Activity in Specific Human Cancer Cell Lines

A series of indazole derivatives have demonstrated potent growth inhibitory activity against various human cancer cell lines. For instance, certain 1H-indazole-3-carboxamide derivatives have been evaluated for their anti-proliferative effects. nih.gov The anti-proliferative activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

One study reported the synthesis and evaluation of a series of indazole derivatives against several cancer cell lines, with one compound, designated as 2f, showing significant inhibitory activity. nih.gov The IC50 values for this compound were found to be in the micromolar range, indicating potent anti-proliferative effects. nih.gov Another study on 1H-indazole-3-amine derivatives also revealed promising inhibitory effects against the K562 chronic myeloid leukemia cell line. nih.gov

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Indazole Derivative 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | nih.gov |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| Compound 6o | HEK-293 (Normal Cell) | - | 33.2 | nih.gov |

Investigations into Cellular Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer. Several indazole derivatives have been shown to induce apoptosis in cancer cells.

Studies on the indazole derivative 2f have shown that it can dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.gov This apoptotic induction was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), which are known to be involved in the mitochondrial apoptotic pathway. nih.gov

Modulation of Cell Proliferation and Colony Formation in Cellular Models

The ability of cancer cells to proliferate uncontrollably and form colonies is a key aspect of tumorigenesis. Indazole derivatives have been investigated for their capacity to inhibit these processes.

Treatment of the 4T1 breast cancer cell line with the indazole derivative 2f was found to inhibit both cell proliferation and colony formation. nih.gov This indicates that the compound can effectively disrupt the clonogenic potential of cancer cells, which is essential for tumor growth and maintenance.

Analysis of Cellular Migration and Invasion Inhibition in Cancer Cell Lines

The migration and invasion of cancer cells are critical steps in the metastatic cascade, which is the primary cause of cancer-related mortality. Some indazole derivatives have demonstrated the ability to inhibit these processes.

The indazole derivative 2f was shown to disrupt the migration and invasion of 4T1 cells. nih.gov This effect was linked to a reduction in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme that plays a crucial role in the degradation of the extracellular matrix, thereby facilitating cell invasion. nih.gov Another study on 1H-indazole-3-carboxamide derivatives also highlighted their potential to suppress the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of Snail, a key transcription factor involved in the epithelial-mesenchymal transition. nih.govresearchgate.net

Enzymatic Inhibition Studies

The biological effects of many indazole derivatives are attributed to their ability to inhibit the activity of specific enzymes, particularly protein kinases, which are key regulators of cellular processes.

Kinase Inhibition Profiling: Tyrosine Kinases and Serine/Threonine Kinases

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways. They are broadly classified into two main groups: tyrosine kinases and serine/threonine kinases. Aberrant kinase activity is a common feature of many cancers, making them attractive targets for drug development. The indazole core is a well-established pharmacophore for kinase inhibitors. nih.gov

Tyrosine Kinases:

Several indazole-based compounds have been developed as inhibitors of tyrosine kinases. For example, Axitinib and Pazopanib are kinase inhibitors containing the indazole core that are used in cancer therapy. Research has shown that indazole derivatives can inhibit various tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), which is a therapeutic target in acute myeloid leukemia (AML). hanyang.ac.kr One study reported a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives as potent FLT3 inhibitors, with one compound exhibiting an IC50 of 41.6 nM against FLT3. hanyang.ac.kr

Serine/Threonine Kinases:

Indazole derivatives have also been investigated as inhibitors of serine/threonine kinases. For instance, Polo-like kinase 4 (PLK4), a serine/threonine kinase involved in centriole duplication, has been targeted by (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones. nih.gov Another example is the development of 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in tumor progression. nih.govresearchgate.net A representative compound from this series exhibited an IC50 of 9.8 nM against PAK1. nih.govresearchgate.net

| Compound/Analog Type | Target Kinase | Kinase Type | IC50 | Source |

|---|---|---|---|---|

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivative (8r) | FLT3 | Tyrosine Kinase | 41.6 nM | hanyang.ac.kr |

| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one | PLK4 | Serine/Threonine Kinase | - | nih.gov |

| 1H-indazole-3-carboxamide derivative (30l) | PAK1 | Serine/Threonine Kinase | 9.8 nM | nih.govresearchgate.net |

Inhibition of Cytosolic Phospholipase A2α (cPLA2α) and Fatty Acid Amide Hydrolase (FAAH) by Indazole Carboxylic Acids

Indazole carboxylic acids have been identified as a promising class of dual inhibitors targeting two key enzymes involved in inflammatory processes: cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). nih.govtandfonline.com cPLA2α is a critical enzyme in the synthesis of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes. tandfonline.comnih.gov FAAH is responsible for the breakdown of the endocannabinoid anandamide, which has anti-inflammatory and analgesic properties. tandfonline.commdpi.com The simultaneous inhibition of both cPLA2α and FAAH is considered a valuable strategy for developing new treatments for inflammatory diseases. tandfonline.com

Research into indazole-5-carboxylic acids, structural analogs to the 6-carboxylic acid variant, has shown that these compounds can be potent dual inhibitors of both enzymes. nih.govtandfonline.com Structure-activity relationship studies revealed that the carboxylic acid functionality on the indazole ring is of particular importance for achieving pronounced inhibition of both cPLA2α and FAAH. nih.govtandfonline.com When this carboxylic acid group was replaced with bioisosteric alternatives such as inverse amides, sulfonylamides, carbamates, or ureas, a significant reduction in inhibitory activity was observed, highlighting the critical role of the carboxyl group for potent enzyme interaction. nih.govtandfonline.com

| Compound Class | Target Enzyme(s) | Key Structural Feature for Activity | Reference |

| Indazole-5-carboxylic acids | cPLA2α and FAAH | The carboxylic acid functionality is crucial for potent dual inhibition. | nih.gov, tandfonline.com |

| Indole-2-carboxylic acids | cPLA2α | N/A | nih.gov |

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) Activity

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that plays a crucial role in cellular adaptation to low oxygen (hypoxia), a condition often found in solid tumors. nih.gov The alpha subunit, HIF-1α, is the oxygen-regulated component. In cancer, HIF-1α activation is linked to tumor progression, metastasis, and resistance to therapy, making it an attractive target for anticancer drug development. nih.govnih.gov

Indazole derivatives have been reported in scientific literature as potent inhibitors of HIF-1α. nih.govnih.govresearchgate.net These compounds are thought to exert their inhibitory effect by interacting with key residues within the active site of the HIF-1α protein. nih.govresearchgate.net Structure-activity relationship (SAR) studies on 1,3-disubstituted indazoles have demonstrated that the nature and substitution pattern of moieties on the indazole skeleton are crucial for high HIF-1 inhibition. elsevierpure.com For instance, the presence of a substituted furan (B31954) moiety was found to be a key determinant of inhibitory potency. elsevierpure.com The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models and pharmacophore mapping for this class of compounds provides a structural framework that can be used to design new, even more potent HIF-1α inhibitors for potential use in cancer treatment. nih.gov

Targeting Specific Signaling Pathways: Wnt and TEAD Pathway Inhibition

In addition to their activity on specific enzymes, indazole-based compounds have been developed to target key signaling pathways implicated in cancer development and progression.

Wnt Pathway: The Wnt signaling pathway is a network of proteins crucial for embryogenesis and, when aberrantly activated, for cancer development. nih.gov The canonical Wnt/β-catenin pathway is a primary focus for therapeutic intervention. nih.gov While direct inhibition by this compound is not extensively documented, the development of inhibitors for this pathway is an active area of research, and various heterocyclic scaffolds are being explored. nih.govacs.org

TEAD Pathway: The Hippo signaling pathway is a tumor suppressor pathway that regulates organ size, cell proliferation, and cell death. nih.gov Its deregulation is a significant event in the development of many cancers. nih.gov The downstream effectors of the Hippo pathway are the transcriptional co-activators YAP and TAZ, which bind to Transcriptional Enhanced Associate Domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation and survival. nih.gov A series of novel indazole compounds has been specifically designed and described as TEAD inhibitors. nih.gov These compounds aim to disrupt the YAP/TAZ-TEAD interaction, thereby blocking the pro-proliferative gene expression program and offering a therapeutic strategy for cancers with dysregulated Hippo pathway signaling. nih.gov Pan-TEAD inhibitors, which target all four TEAD isoforms, are considered potentially more efficacious than isoform-specific inhibitors in a clinical setting. youtube.com

Inhibition of DNA Gyrase B in Bacterial Pathogens

Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. researchgate.netmdpi.com The enzyme consists of two subunits, GyrA and GyrB. The GyrB subunit contains the ATP-binding site, and its inhibition prevents the energy-dependent DNA supercoiling, leading to bacterial cell death. mdpi.com This enzyme is a clinically validated and attractive target for developing new antibacterial agents, particularly in the face of rising antimicrobial resistance. nih.govnih.govresearchgate.net

A novel class of indazole derivatives has been discovered as potent inhibitors of the ATPase domain of DNA gyrase B (GyrB). nih.govnih.govacs.org These compounds were developed through the optimization of a pyrazolopyridone hit, guided by structure-based drug design. nih.govnih.gov The research demonstrated that indazole derivatives exhibit excellent enzymatic and antibacterial activity. researchgate.netacs.org The binding of these inhibitors to the ATP-binding site of GyrB has been confirmed through X-ray crystallography, providing a clear rationale for their mechanism of action. nih.gov This class of inhibitors shows promise for combating clinically important bacterial pathogens. nih.gov

Antimicrobial Efficacy Assessments

In Vitro Antibacterial Spectrum Investigations against Gram-Positive and Gram-Negative Strains

The antibacterial efficacy of indazole-based DNA gyrase B inhibitors has been evaluated against a panel of clinically relevant bacteria. These compounds have demonstrated potent activity, particularly against Gram-positive pathogens. nih.govacs.org

Extensive in vitro testing has confirmed that this class of indazoles possesses excellent antibacterial activity against a range of Gram-positive bacteria, including multidrug-resistant strains. acs.org Notable activity has been reported against:

Methicillin-resistant Staphylococcus aureus (MRSA)

Fluoroquinolone-resistant MRSA

Streptococcus pneumoniae

Enterococcus faecium

Enterococcus faecalis nih.gov

While the primary strength of the reported indazole GyrB inhibitors lies in their activity against Gram-positive organisms, efforts have been made to optimize these scaffolds to improve penetration and efficacy against Gram-negative bacteria. acs.orgnih.gov The outer membrane of Gram-negative bacteria presents a significant permeability barrier that often limits the effectiveness of antibacterial agents. acs.org However, some indazole-containing molecular hybrids have shown activity against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

| Bacterial Type | Species | Activity of Indazole Derivatives | Reference |

| Gram-Positive | Staphylococcus aureus (including MRSA) | Potent Activity | acs.org, nih.gov |

| Gram-Positive | Streptococcus pneumoniae | Potent Activity | nih.gov |

| Gram-Positive | Enterococcus faecalis | Potent Activity | nih.gov |

| Gram-Positive | Enterococcus faecium | Potent Activity | nih.gov |

| Gram-Negative | Escherichia coli | Variable Activity | nih.gov |

| Gram-Negative | Pseudomonas aeruginosa | Variable Activity | nih.gov |

Antifungal Efficacy against Pathogenic Yeast Strains (e.g., Candida albicans, Candida glabrata)

In addition to antibacterial properties, various indazole derivatives have been investigated for their potential as antifungal agents. nih.govnih.gov Fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, and the emergence of resistance to existing antifungal drugs, such as the azoles, necessitates the search for new therapeutic options. researchgate.netfrontiersin.org

Studies have described the synthesis of indazole-linked triazoles with significant antifungal activity against a variety of pathogenic fungi, including Candida species. nih.gov In one study, an analog featuring a 5-bromo substitution on the indazole ring demonstrated notable efficacy against several Candida cultures. nih.gov Other research has explored indole-triazole hybrids, which also showed potent activity against Candida tropicalis and Candida albicans. nih.gov

Candida glabrata is an emerging pathogen known for its intrinsic or rapidly acquired resistance to azole antifungals, making infections with this species particularly challenging to treat. frontiersin.orgnih.gov The development of new antifungal agents with activity against C. glabrata is a critical need. The evaluation of novel heterocyclic compounds, including indazoles, against resistant strains is an important aspect of modern antifungal drug discovery. nih.govnih.gov

| Fungal Species | Activity of Indazole Derivatives | Reference |

| Candida albicans | Efficacy demonstrated in some derivative classes | nih.gov, nih.gov |

| Candida glabrata | Investigated as part of broader Candida spp. screening | nih.gov |

| Candida tropicalis | Potent activity shown by some hybrids | nih.gov |

| Aspergillus spp. | Efficacy demonstrated in some derivative classes | nih.gov |

Antiprotozoal Activity Investigations

The indazole scaffold is a key feature in compounds developed for various pharmacological purposes, including antiprotozoal applications. mdpi.comnih.gov Research into the antiprotozoal capabilities of indazole derivatives has revealed promising activity against several protozoan parasites. mdpi.com A series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their in vitro activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.commdpi.com

The biological assessments demonstrated that structural modifications to the indazole core significantly influence antiprotozoal potency. nih.gov For instance, the introduction of electron-withdrawing groups on the 2-phenyl ring was found to enhance activity against the three tested protozoa. mdpi.comnih.gov In studies comparing various analogs, all tested 2-phenyl-2H-indazole compounds showed greater potency against E. histolytica than the parent 1H-indazole. mdpi.com The specific activity of these compounds, measured by their half-maximal inhibitory concentration (IC50), highlights the potential of the indazole framework in designing new antiprotozoal agents. mdpi.com

| Compound | E. histolytica | G. intestinalis | T. vaginalis |

|---|---|---|---|

| 2,3-diphenyl-2H-indazole (16) | 0.120 | 1.58 | 1.12 |

| Methyl 3-(2-phenyl-2H-indazol-3-yl)benzoate (17) | 0.081 | 1.07 | 0.98 |

| Methyl 4-(2-phenyl-2H-indazol-3-yl)benzoate (18) | 0.076 | 0.95 | 1.01 |

| 4-(2-(4-chlorophenyl)-2H-indazol-3-yl)benzoic acid (25) | 0.052 | 0.75 | 0.95 |

| Metronidazole (Reference) | 1.80 | 0.43 | 0.25 |

Anti-inflammatory Response Modulation

Indazole derivatives have been extensively investigated for their anti-inflammatory properties. nih.gov The core indazole structure is recognized as an important scaffold in medicinal chemistry for developing agents that can modulate inflammatory pathways. researchgate.net

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. jptcp.com A series of novel (aza)indazole derivatives were developed and assessed for their ability to inhibit COX-1 and COX-2 enzymes. nih.govnih.gov The goal of these studies was to identify compounds with high affinity and selectivity for COX-2, as selective inhibition of this isoform is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govresearchgate.net

In vitro enzymatic assays confirmed that several indazole derivatives are potent and selective COX-2 inhibitors. nih.gov For example, one synthesized sulfonylamide derivative (compound 16 in the study) demonstrated effective COX-2 inhibitory activity with an IC50 value of 0.409 µM and showed no significant inhibition of COX-1 at concentrations up to 30 µM, indicating excellent selectivity. nih.govnih.gov Further studies on other indazole derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), have also explored their effects on inflammatory markers. nih.gov The carboxylic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), is also present in some of these indazole analogs, contributing to their interaction with the COX active site. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 16 (Sulfonylamide derivative) | >30 | 0.409 | >73.3 |

| Compound 14 | >30 | 0.897 | >33.4 |

| Compound 15 | >30 | 0.881 | >34.0 |

| Compound 25 | >30 | 0.570 | >52.6 |

Antioxidant Activity Investigations

The antioxidant potential of indazole and its derivatives has been evaluated through various in vitro assays. nih.gov Antioxidants can neutralize harmful free radicals, and the presence of methoxy (B1213986) and carboxylic acid groups on an aromatic scaffold can influence this activity. nih.gov Studies on indazole, 5-aminoindazole, and 6-nitroindazole have demonstrated their capacity to inhibit lipid peroxidation and scavenge free radicals. nih.gov

In lipid peroxidation assays, these indazole derivatives showed a concentration-dependent inhibitory effect. At a concentration of 200 µg/ml, 5-aminoindazole and 6-nitroindazole produced high levels of inhibition at 81.25% and 78.75%, respectively. nih.gov Similarly, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the compounds exhibited concentration-dependent activity. 6-nitroindazole was the most potent among the tested derivatives, with 72.60% inhibition at 200 µg/ml, compared to indazole (57.21%) and 5-aminoindazole (51.21%). nih.gov These findings suggest that the indazole core and its substituents contribute to the molecule's ability to exert antioxidant effects. nih.gov

| Compound | Lipid Peroxidation Inhibition (%) | DPPH Radical Scavenging Activity (%) |

|---|---|---|

| Indazole | 64.42 | 57.21 |

| 5-aminoindazole | 81.25 | 51.21 |

| 6-nitroindazole | 78.75 | 72.60 |

| Vitamin E (Standard) | - | 84.43 |

Structure Activity Relationship Sar and Computational Chemistry Investigations

Elucidation of Key Structural Determinants for Biological Activity

The methoxy (B1213986) group at the 3-position of the indazole ring is a key structural feature. While direct studies on 3-methoxy-1H-indazole-6-carboxylic acid are specific, the broader class of 3-alkoxy-indazole derivatives has been investigated, showing that this substitution significantly impacts the molecule's physicochemical properties. The methoxy group, being an electron-donating substituent, can influence the electronic distribution within the aromatic system. This can affect the molecule's ability to participate in π-π stacking interactions with target proteins. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction within a receptor's binding pocket. The presence of a methoxy group can also enhance solubility and metabolic stability, making it a valuable functional group in medicinal chemistry for creating versatile intermediates for bioactive molecules chemimpex.com.

The carboxylic acid group at the 6-position is a powerful determinant of biological activity, primarily due to its ability to form strong ionic and hydrogen bonds. dundee.ac.uk This moiety can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen), enabling it to establish multiple, stabilizing interactions with amino acid residues in a target's active site. dundee.ac.uk Research on 1H-indazole-6-carboxylic acid has demonstrated its capacity to coordinate with metal ions, forming stable coordination polymers, which highlights the robust binding capability of this functional group. mdpi.com The position at C-6 on the benzene (B151609) portion of the indazole ring is crucial, as it orients the carboxylic acid group in a specific spatial direction, which is critical for precise alignment and high-affinity binding within a target protein.

The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov For the parent indazole molecule and many of its derivatives, the 1H-tautomer is thermodynamically more stable and is therefore the predominant form under physiological conditions. nih.govnih.govresearchgate.net This stability has direct implications for biological potency, as the geometry and electronic properties of the 1H tautomer are what a biological target primarily encounters. The N-H group at the N1 position is a crucial hydrogen bond donor, and its specific location defines the molecule's three-dimensional shape and interaction profile. While less common, the 2H-tautomer can be stabilized through specific intra- or intermolecular hydrogen bonds, and some synthetic derivatives designed as 2H-tautomers have shown potent biological activity. researchgate.net The difference in basicity between the N1 and N2 positions also affects their interaction potential; for instance, 2-methyl-2H-indazole is a stronger base than 1-methyl-1H-indazole, which can influence receptor binding. jmchemsci.com

Table 1: Comparison of Indazole Tautomer Properties

| Feature | 1H-Indazole Tautomer | 2H-Indazole Tautomer | Reference |

| Relative Stability | More stable, predominant form | Less stable | nih.gov, nih.gov, researchgate.net |

| Structural Form | Benzenoid | Quinoid | researchgate.net |

| N-H Position | Nitrogen at position 1 | Nitrogen at position 2 | nih.gov |

| Biological Relevance | The common form in many biologically active molecules | Can be active; may be stabilized by H-bonds | researchgate.net |

The specific placement of substituents on the indazole scaffold is a critical factor governing biological efficacy. Swapping the positions of the methoxy and carboxylic acid groups from 3-methoxy-6-carboxylic acid to 6-methoxy-3-carboxylic acid results in a distinct compound with different applications in chemical synthesis and likely a different biological activity profile. chemimpex.com The indazole nucleus provides a rigid framework, and the vectors of its functional groups determine how the molecule fits into a binding site. For example, a series of 4-substituted-1H-indazoles were developed as potent inhibitors of Fibroblast growth factor receptor 1 (FGFR1), where the activity was highly dependent on the substituent at the 4-position. semanticscholar.org This underscores that the biological activity of this compound is a direct result of its unique substitution pattern, which cannot be replicated by simply rearranging the same functional groups to other positions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity, enabling predictive analysis for designing new, more potent molecules.

For classes of compounds like indazole derivatives, 2D-QSAR models have been successfully developed to predict biological activities such as anticancer efficacy. researchgate.net These models are built by calculating a set of molecular descriptors for a series of related indazole compounds and then using statistical methods like Multiple Linear Regression (MLR) to create an equation that links these descriptors to the observed activity. researchgate.nettandfonline.com

The robustness and predictive power of a QSAR model are assessed through rigorous statistical validation. Key parameters include the coefficient of determination (R²), which measures how well the model fits the training data, and the leave-one-out cross-validation coefficient (Q²), which assesses the model's internal predictability. researchgate.net An external validation step, using a test set of compounds not included in model generation, yields a predictive R² (pred_R²) that confirms the model's ability to forecast the activity of new compounds. researchgate.net A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors yielded a 2D-QSAR model with a high correlation coefficient (r² = 0.9512) and strong internal (q² = 0.8998) and external (pred_r² = 0.8661) validation scores, indicating a reliable and predictive model. researchgate.net

Table 2: Example Statistical Validation Parameters for a 2D-QSAR Model of Indazole Derivatives

| Statistical Parameter | Description | Typical Value for a Good Model | Reference |

| R² (Coefficient of Determination) | The proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 | researchgate.net |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 | researchgate.net |

| pred_R² (External Validation R²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 | researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can reveal its binding mode within a receptor's active site, identifying key amino acid interactions that contribute to its affinity. researchgate.netjocpr.com

The process involves placing the 3D structure of the ligand into the binding pocket of the protein and calculating the binding energy for different poses. nih.gov The functional groups of this compound are expected to form specific interactions:

Carboxylic Acid: This group is a strong hydrogen bond donor and acceptor and can form crucial hydrogen bonds or ionic interactions with positively charged residues like Arginine or Lysine in the active site.

Indazole Ring: The aromatic system can participate in π-π stacking or hydrophobic interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. The nitrogen atoms can also act as hydrogen bond acceptors.

Methoxy Group: The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions.

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond, Ionic Bond | Arg, Lys, His, Ser, Thr |

| Indazole Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Indazole Nitrogens (-NH, -N=) | Hydrogen Bond Acceptor/Donor | Ser, Thr, Gln, Asn |

| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor, Hydrophobic | Gln, Asn, Leu, Ile |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov By simulating the movements of all atoms in the system, MD can assess the stability of the docked conformation and reveal subtle conformational changes in both the ligand and the protein upon binding. nih.govmdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand and protein backbone atoms from their initial positions over the simulation time. A stable, converging RMSD value suggests that the docked pose is stable within the binding pocket. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. High fluctuations may indicate flexible regions of the protein, such as loops, which can play a role in ligand entry or binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions predicted by docking.

| MD Analysis Metric | Information Provided | Indication of a Stable Complex |

|---|---|---|

| Ligand RMSD | Stability of the ligand's binding pose. | Low, stable value (e.g., < 2 Å) after initial equilibration. |

| Protein RMSF | Flexibility of different protein regions. | Lower fluctuations in binding site residues compared to flexible loops. |

| Hydrogen Bond Occupancy | Persistence of specific hydrogen bonds over time. | High occupancy (>75%) for key predicted interactions. |

Computational Design Strategies for Optimized Indazole Carboxylic Acids

The insights gained from 3D-QSAR and molecular modeling can be used to design new derivatives of this compound with enhanced potency. Virtual screening is a powerful strategy for identifying novel and potent compounds from large chemical databases. nih.govbiorxiv.org

Structure-based virtual screening uses the 3D structure of the target protein to dock millions of commercially or virtually available compounds, ranking them based on their predicted binding affinity. nih.gov Ligand-based virtual screening, conversely, uses a pharmacophore model derived from active compounds like this compound to search databases for molecules that match the required 3D arrangement of chemical features. mdpi.com These approaches can rapidly identify new indazole-based scaffolds or suggest novel substitutions that are predicted to improve binding and biological activity.

Replacing the carboxylic acid with a suitable bioisostere can modulate its acidity, lipophilicity, and metabolic stability while preserving the key interactions necessary for biological activity. cambridgemedchemconsulting.com

| Functional Group | Common Bioisostere | Key Property Changes | Potential Advantage |

|---|---|---|---|

| Carboxylic Acid | 1H-Tetrazole | Similar acidity (pKa), increased lipophilicity and metabolic stability. | Improved oral bioavailability and resistance to glucuronidation. drughunter.com |

| Acyl Sulfonamide | Maintains acidity, can form additional hydrogen bonds. | Can significantly increase potency through stronger target interactions. | |

| Hydroxypyrazole | Less acidic (higher pKa), potentially more permeable. | Enhanced tissue permeation and improved pharmacokinetic profile. cambridgemedchemconsulting.com |

By leveraging these computational strategies, researchers can rationally design and prioritize new analogs of this compound, accelerating the discovery of optimized drug candidates with enhanced efficacy and improved pharmacological properties.

Advanced Research Perspectives and Methodological Considerations

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

A singular approach to understanding the mechanism of action for derivatives of 3-methoxy-1H-indazole-6-carboxylic acid is insufficient to capture the complexity of cellular responses. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic perspective to decipher the intricate biological pathways modulated by these compounds. This systems-biology approach can reveal not only the primary targets but also off-target effects, downstream signaling cascades, and potential mechanisms of acquired resistance. researchgate.net

There are two primary strategies for multi-omics data integration. nih.gov The first involves analyzing various data types within the context of established biological pathways and networks to gain disease insights and prioritize drug targets. nih.gov The second, more demanding approach, integrates datasets collected from the same patient samples to discover patterns and correlations across different omics layers, thereby understanding dysregulated mechanisms specific to the disease state. nih.gov By applying these methodologies to cell lines or patient-derived xenografts treated with this compound derivatives, researchers can construct comprehensive molecular profiles. This can lead to the identification of predictive biomarkers for patient stratification and the discovery of novel combination therapies that may enhance efficacy or overcome resistance.

| Omics Layer | Data Generated | Potential Insights for Indazole Research |

| Genomics | DNA sequence, mutations, copy number variations. | Identify genetic markers that confer sensitivity or resistance to the compound. |

| Transcriptomics | Gene expression levels (mRNA). | Reveal changes in gene expression profiles and signaling pathways affected by the drug. |

| Proteomics | Protein expression, post-translational modifications. | Confirm drug-target engagement and map downstream effects on protein signaling networks. |

| Metabolomics | Levels of small-molecule metabolites. | Uncover alterations in cellular metabolism as a consequence of drug action. |

Chemoinformatic Approaches for Indazole Scaffold Prioritization in Drug Discovery

Chemoinformatics has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of vast chemical spaces to identify promising lead compounds. supabase.co For the indazole scaffold, computational methods are crucial for prioritizing derivatives with optimal pharmacological profiles. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacokinetic (ADMET) predictions are systematically employed. biotech-asia.orgresearchgate.net

Molecular docking studies, for instance, can predict the binding affinity and orientation of this compound derivatives within the active site of a target protein, such as a protein kinase. biotech-asia.org This allows for the rational design of modifications to the scaffold to enhance potency and selectivity. Furthermore, ADMET prediction models assess properties like absorption, distribution, metabolism, excretion, and toxicity, helping to filter out compounds that are likely to fail in later stages of development due to poor drug-like properties. jchr.org These computational workflows significantly refine the selection process, ensuring that only the most promising candidates are advanced to costly and time-consuming experimental validation. acs.org

| Chemoinformatic Technique | Application in Indazole Drug Discovery | Key Outcome |

| Molecular Docking | Predicts the binding mode and affinity of indazole derivatives to a biological target (e.g., VEGFR-2, HDAC). biotech-asia.orgjchr.org | Prioritization of compounds based on predicted binding energy and interactions. |

| Virtual Screening | Screens large libraries of virtual indazole compounds against a target structure. researchgate.net | Identification of novel hit compounds for synthesis and biological testing. |

| QSAR Modeling | Develops mathematical models correlating chemical structure with biological activity. | Prediction of the activity of unsynthesized derivatives to guide library design. |

| ADMET Prediction | Computes physicochemical properties related to pharmacokinetics and toxicity. jchr.org | Early-stage filtering of compounds with unfavorable drug-like properties. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. | Design of novel scaffolds that retain key binding interactions. |

Refinement and Development of In Vitro Model Systems for Biological Activity Validation

The validation of the biological activity of potential drug candidates like derivatives of this compound requires robust and physiologically relevant in vitro model systems. While traditional two-dimensional (2D) cell cultures have been foundational for initial screening, there is a growing recognition of their limitations in mimicking the complex microenvironment of a tumor. noblelifesci.commdpi.com

Consequently, the field is advancing toward more sophisticated models. Three-dimensional (3D) culture systems, such as spheroids and organoids, better replicate cell-cell interactions, nutrient gradients, and the hypoxic conditions found in solid tumors. noblelifesci.com These models provide a more accurate assessment of a compound's efficacy. Further refinements include co-culture systems, which incorporate different cell types like fibroblasts, immune cells, and endothelial cells to simulate the tumor microenvironment, and microfluidic "organ-on-a-chip" platforms that allow for dynamic studies of drug response. Utilizing these advanced models for testing indazole derivatives can improve the predictive value of preclinical data and enhance the translation of findings into clinical settings. reactionbiology.com

Emerging Synthetic Methodologies for Diversifying Indazole Carboxylic Acid Libraries

The chemical diversity of a compound library is paramount for the success of any drug discovery program. For this compound, emerging synthetic methodologies are enabling the creation of large and varied libraries of derivatives with unprecedented efficiency and precision. nih.gov Traditional synthetic routes are often multi-step and may lack selectivity. diva-portal.org

| Synthetic Methodology | Description | Advantage for Indazole Synthesis |

| Palladium-Catalyzed Cross-Coupling | Forms C-C or C-N bonds using a palladium catalyst (e.g., Suzuki, Buchwald-Hartwig). nih.gov | High tolerance for diverse functional groups, enabling broad diversification. |

| C-H Activation/Annulation | Directly functionalizes carbon-hydrogen bonds to build or modify the heterocyclic ring. researchgate.net | Increases synthetic efficiency and atom economy by avoiding pre-functionalization. |

| 1,3-Dipolar Cycloaddition | A [3+2] cycloaddition reaction to form the pyrazole (B372694) ring component of the indazole. organic-chemistry.org | Provides a direct and efficient approach to a wide range of substituted indazoles. |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. mdpi.comnih.gov | Reduces reaction time, resource consumption, and improves overall yield. |

| Selective N-Alkylation | Direct and selective alkylation of the indazole-3-carboxylic acid starting material. diva-portal.orgssrn.com | Offers high yields and regioselectivity, crucial for creating specific isomers. |

Future Directions in this compound Derivative Research for Therapeutic Advancement

The future of research into this compound and its derivatives is aimed at translating the foundational knowledge of this scaffold into tangible therapeutic advancements. A key direction will be the development of highly selective inhibitors to minimize off-target effects. nih.gov Many current indazole-based drugs are multi-kinase inhibitors; future efforts will likely focus on designing derivatives that target specific kinases or even particular mutations to enable more personalized medicine approaches.

Another critical area is overcoming the challenge of drug resistance. By using the multi-omics and advanced in vitro models described previously, researchers can prospectively identify resistance mechanisms and rationally design next-generation compounds or combination therapies to circumvent them. Furthermore, while the indazole scaffold is well-established in oncology, its diverse pharmacological activities suggest potential applications in other diseases, including inflammatory and neurodegenerative disorders. researchgate.netresearchgate.net Exploring these new therapeutic avenues could significantly broaden the clinical utility of derivatives of this compound. The integration of artificial intelligence and machine learning into the design-synthesize-test-analyze cycle will undoubtedly accelerate the discovery of novel indazole-based therapeutics with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-1H-indazole-6-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via multi-step functionalization of indazole scaffolds. For example, starting from 6-bromo-1H-indazole-3-carboxylic acid (or similar precursors), methoxy groups can be introduced via nucleophilic substitution or Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination). Acidic or basic hydrolysis steps may refine the carboxylic acid moiety. Key factors include solvent selection (e.g., DMF for polar intermediates), temperature control (80–120°C for coupling reactions), and purification via column chromatography or recrystallization . Yield optimization often requires iterative adjustments to catalyst loading (e.g., 5–10% Pd(PPh₃)₄) and protecting group strategies (e.g., tert-butyl esters for acid stability) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is standard for research-grade material .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm methoxy (δ ~3.8–4.0 ppm) and carboxylic acid (δ ~12–13 ppm) protons.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ (expected m/z for C₉H₇N₂O₃: ~191.05) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves stereoelectronic features if crystals are obtainable.

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). The indazole core’s planar structure favors π-π stacking in hydrophobic pockets, while the carboxylic acid may form hydrogen bonds with catalytic residues .

- QSAR Modeling : Train models on datasets of indazole derivatives with known IC₅₀ values (e.g., anticancer or antimicrobial assays). Descriptors like logP, polar surface area, and H-bond donor/acceptor counts correlate with membrane permeability and target engagement .

Q. What strategies resolve contradictions in reported biological activities of indazole-carboxylic acid derivatives across assays?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity, MIC for antimicrobial activity). Control for variables like cell line passage number or bacterial strain resistance profiles .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., methyl esters or glucuronides) that may explain discrepancies between in vitro and in vivo results .

- Target Engagement Studies : Employ thermal shift assays or SPR to confirm direct binding to purported targets (e.g., PKA or HSP90) .

Q. How can crystallographic data refine the mechanistic understanding of this compound’s interactions with enzymes?

- Methodological Answer : Co-crystallize the compound with its target enzyme (e.g., carbonic anhydrase or cyclooxygenase) and solve the structure via X-ray diffraction (resolution ≤2.0 Å). SHELXL is ideal for refining hydrogen-bond networks (e.g., carboxylic acid interactions with catalytic zinc ions). Compare electron density maps to identify conformational changes in the enzyme active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.